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Compound of Interest

Compound Name: Methylkushenol C

Cat. No.: B15138875

Spectroscopic Data of Methylkushenol C: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Methylkushenol C, a prenylated flavonoid of interest in pharmaceutical research. Due to the
limited direct public data available for Methylkushenol C, this document focuses on the closely
related and well-documented compound, Kushenol C, isolated from the roots of Sophora
flavescens. The spectroscopic characteristics of Kushenol C serve as a foundational reference
for the interpretation of data for its methylated derivative.

Introduction to Methylkushenol C and Kushenol C

Methylkushenol C (proposed molecular formula: C26H2807) is understood to be a methylated
derivative of Kushenol C (molecular formula: CzsH2607). The structural difference, an additional
methyl group and an oxygen atom, strongly suggests the presence of a methoxy group in
Methylkushenol C in place of a hydroxyl group in Kushenol C. Both compounds belong to the
class of lavandulyl flavonoids, known for their complex structures and significant biological
activities. The spectroscopic data presented herein for Kushenol C provides a critical baseline
for researchers working on the identification and characterization of Methylkushenol C and
related compounds.
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Spectroscopic Data for Kushenol C

The following tables summarize the available spectroscopic data for Kushenol C, compiled
from various scientific publications. These data are essential for the structural elucidation and
quality control of this natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic
compounds.

Table 1: *H NMR Spectroscopic Data for Kushenol C (300 MHz, CDCls)

Position Chemical Shift (6, ppm) Multiplicity
H-3' 7.67 S

H-5', H-6' 6.41 overlapped
H-6 6.19 S

H-7" 5.01 S

H-4a" 4.60

H-4b" 4.51 S

H-1" 2.88 m

H-2" 2.57 m

H-6" 2.11 m

CHs 1.69 S

CHs 1.59 S

CHs 1.49 S

Table 2: 13C NMR Spectroscopic Data for Kushenol C (Partial Assignment)
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Position Chemical Shift (6, ppm)
C-4 181.4

C-6" 325

c-2" 28.6

C-9" 26.0

c-4" 19.2

C-10" 18.0

Note: A complete 13C NMR data set for
Kushenol C is not readily available in recent
literature. Researchers are advised to consult
the original isolation paper by Wu et al. (1985)

for a comprehensive dataset.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing
for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Kushenol C

Molecular Weight
lonization Mode [M+H]*+ J
(calculated)

ESI 439.1751 438.47

Note: The observed mass will
vary depending on the
ionization method and adducts

formed.

Infrared (IR) Spectroscopy
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IR spectroscopy measures the absorption of infrared radiation by a molecule, providing
information about the presence of specific functional groups. The IR data for the structurally
similar Kushenol Z is provided as a reference.

Table 4: Infrared (IR) Spectroscopic Data for Kushenol Z[1]

Wavenumber (cm~?) Interpretation

3300 (broad) O-H stretching (hydroxyl groups)
1610 C=0 stretching (ketone)

1564 C=C stretching (aromatic ring)
1268 C-0O stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
which is characteristic of its chromophores. The UV-Vis data for the structurally similar
Kushenol Z is provided as a reference.

Table 5: UV-Vis Spectroscopic Data for Kushenol Z (in Methanol)[1]

Amax (nm)

269

308

363

Predicted Spectroscopic Data for Methylkushenol C

Based on the structure of Kushenol C, the introduction of a methyl group to one of the hydroxyl
functions to form Methylkushenol C would lead to predictable changes in the spectroscopic
data:

e NMR:
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o H NMR: A new singlet integrating to three protons would appear in the range of 6 3.7-4.0
ppm, characteristic of a methoxy group. The proton signal of the hydroxyl group that has
been methylated would disappear.

o 13C NMR: A new carbon signal for the methoxy group would appear around & 55-60 ppm.
The carbon to which the new methoxy group is attached would experience a downfield
shift.

e MS: The molecular weight would increase by 14 units (CHz) compared to Kushenol C. The
exact mass and fragmentation pattern in high-resolution mass spectrometry would reflect the
new elemental composition (C26H2507).

e IR: The broad O-H stretching band might become slightly less intense, depending on the
number of remaining hydroxyl groups.

o UV-Vis: The absorption maxima may experience a slight shift depending on the position of
methylation, as it can influence the electronic environment of the chromophore.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for
reproducibility and data comparison.

General Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic
characterization of a prenylated flavonoid like Methylkushenol C from a plant source.
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Isolation and Spectroscopic Analysis Workflow.
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Sample Preparation and Instrumentation (General
Procedures)

 NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCls,
DMSO-ds, or Methanol-ds) at a concentration of 5-10 mg/mL. Spectra are recorded on a
high-field NMR spectrometer (e.g., 300, 500, or 600 MHz).

e Mass Spectrometry: Samples are dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a
liquid chromatography system (LC-MS). High-resolution mass spectrometry (e.g., Q-TOF or
Orbitrap) is used for accurate mass measurements.

« Infrared Spectroscopy: Solid samples can be analyzed as a KBr pellet or using an
Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film
between salt plates.

o UV-Vis Spectroscopy: Samples are dissolved in a UV-transparent solvent (e.g., methanol or
ethanol) at a known concentration. The absorbance is measured over a range of
wavelengths (typically 200-800 nm) using a spectrophotometer.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of Kushenol
C, which is essential for any research involving the related Methylkushenol C. While direct
experimental data for Methylkushenol C remains to be fully published, the information
provided here on its likely precursor, along with the predicted spectral changes, offers a solid
foundation for its identification, characterization, and further investigation in the fields of natural
product chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]

 To cite this document: BenchChem. [Spectroscopic data for Methylkushenol C (NMR, MS,
IR, UV-Vis)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138875#spectroscopic-data-for-methylkushenol-c-
NMr-ms-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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